5-Phenoxypyridine-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMIBYCPATSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenoxypyridine 3 Carbaldehyde
Precursor Synthesis and Functional Group Introduction
The assembly of the target molecule logically begins with the formation of the core structure and the introduction of its key functional groups. This involves synthesizing the phenoxypyridine backbone and then installing the carbaldehyde moiety.
The phenoxypyridine structure is a recognized scaffold in the development of bioactive molecules, such as pesticides and pharmaceuticals. mdpi.com Its synthesis typically involves the formation of a diaryl ether linkage, which can be accomplished through several established methods. The two primary pathways are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated halopyridine with a phenoxide salt. For the synthesis of a 5-phenoxypyridine derivative, a pyridine (B92270) ring with a leaving group (e.g., a halogen) at the 5-position and an activating electron-withdrawing group elsewhere on the ring would be required. The reaction of 5-halopyridine with phenol (B47542) in the presence of a strong base (to generate the phenoxide) is a direct approach.
Transition-Metal-Catalyzed Cross-Coupling: Modern organic synthesis heavily relies on catalytic methods. The Buchwald-Hartwig and Ullmann C-O cross-coupling reactions are powerful tools for forming diaryl ethers. These reactions typically involve a palladium or copper catalyst to couple a halopyridine with phenol or a hydroxypyridine with a halobenzene. This offers a versatile and often higher-yielding alternative to traditional SNAr.
Table 1: Comparison of Methods for Phenoxypyridine Scaffold Synthesis
| Method | Reactants | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine + Phenol | Strong base (e.g., NaH, K₂CO₃), high temperature | Simple, no metal catalyst needed | Requires activated pyridine ring, harsh conditions |
| Ullmann Coupling | Halopyridine + Phenol | Copper catalyst, base, high temperature | Effective for less reactive halides | Often requires high temperatures, ligand may be needed |
| Buchwald-Hartwig Coupling | Halopyridine + Phenol | Palladium catalyst, phosphine (B1218219) ligand, base | High yields, mild conditions, broad substrate scope | Catalyst and ligand can be expensive |
The introduction of a formyl (carbaldehyde) group onto a pyridine ring can be achieved through various methods. For the target molecule, this functionalization needs to occur specifically at the 3-position.
Common methods include:
Oxidation of a Precursor: A widely used strategy is the oxidation of a methyl or hydroxymethyl group already present at the 3-position of the pyridine ring. For example, 3-methyl-5-phenoxypyridine could be oxidized using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) to yield the desired aldehyde.
Metal-Halogen Exchange and Formylation: Starting from a 3-halopyridine derivative, a lithium-halogen exchange can be performed using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting pyridyllithium species can then be trapped with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
Direct Formylation: While direct electrophilic formylation of pyridine is difficult due to the ring's electron-deficient nature, certain named reactions like the Vilsmeier-Haack reaction can sometimes be applied, although regioselectivity can be an issue without appropriate directing groups. algoreducation.com
Classical Synthetic Approaches
Classical syntheses often rely on multi-step sequences using well-established reactions where regioselectivity is controlled by the inherent properties of the starting materials.
Achieving the specific 3,5-disubstitution pattern of 5-phenoxypyridine-3-carbaldehyde is the central challenge. The intrinsic electronic properties of the pyridine ring typically direct nucleophiles to the 2, 4, and 6-positions and electrophiles to the 3 and 5-positions, though with low reactivity. nih.gov Therefore, regioselective synthesis often starts with a pre-functionalized pyridine ring.
A common strategy involves using a symmetrically substituted starting material, such as 3,5-dihalopyridine. The two halogen atoms are chemically equivalent, but the introduction of the first substituent breaks this symmetry, potentially allowing for selective reaction at the remaining halogen position in a subsequent step. Directed ortho-metalation is another powerful strategy, though it would require a directing group at either the 2- or 4-position to functionalize the C3 position. mdpi.com
A plausible multi-step synthesis for this compound can be designed based on the principles of regioselectivity. One logical route would start from 3,5-dibromopyridine.
Table 2: Proposed Multi-step Synthesis Pathway
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Rationale |
|---|---|---|---|---|---|
| 1 | Buchwald-Hartwig C-O Coupling | 3,5-Dibromopyridine | Phenol, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., Cs₂CO₃) | 3-Bromo-5-phenoxypyridine | Monosubstitution is statistically favored or can be controlled by reaction conditions. |
| 2 | Lithium-Halogen Exchange & Formylation | 3-Bromo-5-phenoxypyridine | n-BuLi, then DMF | This compound | The remaining bromine at C3 is converted to the aldehyde. The phenoxy group at C5 directs this transformation. |
| Alternate Step 2 | Palladium-Catalyzed Formylation | 3-Bromo-5-phenoxypyridine | CO, H₂, Pd catalyst | this compound | A catalytic alternative to the cryogenic lithium-halogen exchange method. |
This sequence strategically uses a readily available starting material and modern coupling reactions to control the placement of the substituents.
Modern Catalytic Methods
Modern organic synthesis increasingly focuses on atom economy and efficiency, with transition-metal catalysis at the forefront. mdpi.com These methods offer novel pathways for constructing complex molecules like this compound.
The synthesis of the phenoxypyridine scaffold itself is greatly enhanced by catalytic methods like the Buchwald-Hartwig reaction, as detailed previously. mdpi.com Beyond scaffold construction, catalytic methods can be applied to the introduction of the carbaldehyde group. Palladium-catalyzed carbonylation reactions, for instance, can convert a halide or triflate into an aldehyde.
Furthermore, the field of C-H activation offers a more direct, albeit challenging, synthetic route. chemrxiv.org A hypothetical approach could involve the direct, regioselective C-H formylation of 3-phenoxypyridine. This would likely require a sophisticated catalyst system capable of differentiating between the C-H bonds at the 3 and 5-positions. Such methods, while at the cutting edge of chemical research, point towards more efficient and environmentally benign syntheses in the future. mdpi.com
Table 3: Key Catalytic Methods in Synthesis
| Catalytic Method | Application | Metal Catalyst | Description |
|---|---|---|---|
| Buchwald-Hartwig C-O Coupling | Scaffold Synthesis | Palladium | Forms the C-O ether bond between a halopyridine and phenol. |
| Ullmann Condensation | Scaffold Synthesis | Copper | A classical method for C-O bond formation, often requiring higher temperatures. |
| Catalytic Carbonylation | Aldehyde Introduction | Palladium | Converts an aryl halide into an aldehyde using carbon monoxide and a hydride source. |
| Direct C-H Functionalization | Aldehyde Introduction | Palladium, Rhodium, etc. | A state-of-the-art method to directly convert a C-H bond into a C-CHO bond, though regioselectivity is a major challenge. chemrxiv.org |
Transition Metal-Catalyzed Coupling Reactions for Pyridine Construction
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds. For the construction of the pyridine ring system, several coupling strategies have been employed. While direct syntheses of this compound via a multi-component, transition-metal catalyzed reaction are not extensively documented, the principles of such reactions are well-established for related pyridine derivatives. These reactions often involve the condensation of smaller, readily available building blocks.
A notable example of a transition metal-catalyzed approach to a substituted pyridine is the Suzuki reaction. This reaction has been utilized in the synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride, where a key step involves the coupling of an aryl boronic acid with a halogenated pyridine derivative. iglobaljournal.com This highlights the power of palladium-catalyzed cross-coupling reactions in constructing substituted pyridine rings.
| Reaction Type | Catalyst | Reactants | Key Features | Reference |
| Suzuki Coupling | Palladium-based | Halogenated Pyridine, Aryl Boronic Acid | Forms a C-C bond, versatile for aryl substitution. | iglobaljournal.com |
C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For the synthesis of this compound, C-H functionalization could be envisioned for the introduction of either the phenoxy or the formyl group onto a pyridine ring.
Recent advancements have demonstrated the regioselective C-H functionalization of pyridines at various positions. nih.gov For instance, rhodium(III)-catalyzed C-H amination has been used to prepare acridines from aromatic azides and imines, showcasing the potential for C-N bond formation via C-H activation. escholarship.org While not a direct synthesis of the target molecule, this methodology illustrates the feasibility of introducing nitrogen-linked substituents onto an aromatic core.
The introduction of an aldehyde group can also be achieved through C-H functionalization. For example, iridium-catalyzed C3-addition of pyridines to aldehydes has been reported, although this leads to a different substitution pattern. nih.gov The challenge in applying C-H functionalization to the synthesis of this compound lies in achieving the desired regioselectivity for both the phenoxy and formyl groups.
| C-H Functionalization Strategy | Catalyst/Reagent | Target Bond | Potential Application | Reference |
| C-H Amination | Rhodium(III) | C-N | Introduction of a phenoxy-like group (via an amine linkage) | escholarship.org |
| C-H Alkylation/Arylation | Ruthenium, Rhodium, Palladium | C-C | Introduction of aryl or alkyl groups | nih.gov |
Chemo- and Regioselective Oxidation Reactions
Oxidation reactions are fundamental in organic synthesis for the introduction of carbonyl functionalities. In the context of this compound synthesis, a chemo- and regioselective oxidation of a precursor molecule, such as 5-phenoxypyridine-3-methanol, would be a crucial step.
The challenge lies in selectively oxidizing the primary alcohol to an aldehyde without affecting the phenoxy group or the pyridine ring. A variety of mild oxidizing agents are available for this purpose. For instance, manganese dioxide (MnO2) is a well-known reagent for the selective oxidation of allylic and benzylic alcohols. Tandem oxidation processes have been developed where an α-hydroxyketone is oxidized with MnO2 and trapped in situ, demonstrating the utility of this reagent in regioselective transformations. researchgate.net
The synthesis of various heterocyclic carbaldehydes, such as phenylisoxazole-3/5-carbaldehyde derivatives, often involves the oxidation of a corresponding alcohol or the direct formylation of the heterocyclic core. csic.esresearchgate.net These methods provide a blueprint for the potential final step in the synthesis of this compound.
| Oxidation Reagent | Substrate | Product | Key Features | Reference |
| Manganese Dioxide (MnO2) | Primary Alcohol (e.g., 5-phenoxypyridine-3-methanol) | Aldehyde (this compound) | Selective for allylic/benzylic alcohols. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact and enhance sustainability. unibo.itmdpi.com The synthesis of this compound can benefit from the application of these principles.
Solvent-Free and Aqueous Medium Synthesis
Atom Economy and Efficiency Considerations
Atom economy is a key metric in green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. unibo.it C-H functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials and generate stoichiometric byproducts. nih.govrsc.org Designing a synthesis of this compound that utilizes C-H activation for the introduction of both the phenoxy and formyl groups would represent a significant step towards a more atom-economical process.
Biocatalytic Approaches (if applicable)
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov While a direct biocatalytic synthesis of this compound has not been reported, enzymes have been used for the synthesis of chiral alcohols and amino acids, which are key intermediates in pharmaceutical production. mdpi.comnih.gov For example, the reduction of ketones to chiral alcohols can be achieved with high enantioselectivity using alcohol dehydrogenases. mdpi.com A potential biocatalytic step in the synthesis of this compound could involve the enzymatic resolution of a chiral precursor or the selective oxidation of a diol. The biocatalytic reduction of 3-oxo-3-phenylpropanenitrile has been achieved using baker's yeast reductases, demonstrating the potential for enzymatic transformations on related structures. georgiasouthern.edu
| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |
| Use of Safer Solvents | Aqueous or glycerol-based reaction media | Reduced toxicity and environmental impact | nih.govresearchgate.net |
| Atom Economy | C-H functionalization approaches | Minimized waste, increased efficiency | nih.govrsc.org |
| Biocatalysis | Enzymatic oxidation or reduction steps | High selectivity, mild reaction conditions | nih.govmdpi.comnih.govgeorgiasouthern.edu |
Chemical Reactivity and Transformation of 5 Phenoxypyridine 3 Carbaldehyde
Aldehyde Group Reactivity
The aldehyde functional group is a cornerstone of organic synthesis, characterized by the electrophilic nature of its carbonyl carbon. This inherent reactivity allows for a diverse array of chemical transformations.
Nucleophilic Addition Reactions (e.g., Hydride, Organometallic Reagents)
Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. rsc.org
Hydride Reduction: The reduction of aldehydes to primary alcohols is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. researchgate.netresearchgate.net The reaction of 5-Phenoxypyridine-3-carbaldehyde with NaBH₄ is expected to yield (5-phenoxypyridin-3-yl)methanol. The general mechanism involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. researchgate.net
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful nucleophiles that add to aldehydes to form secondary alcohols. vedantu.comlibretexts.orgquimicaorganica.org For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to produce 1-(5-phenoxypyridin-3-yl)ethanol. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. libretexts.org
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Hydride Reduction | Sodium borohydride (NaBH₄) | (5-phenoxypyridin-3-yl)methanol |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-(5-phenoxypyridin-3-yl)ethanol |
Condensation Reactions (e.g., Wittig, Knoevenagel, Aldol)
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water.
Wittig Reaction: The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. youtube.comresearchgate.netwikipedia.orgnumberanalytics.com It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The reaction of this compound with a Wittig reagent, for example, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 3-phenoxy-5-vinylpyridine. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. youtube.comresearchgate.net
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. slideshare.netnih.govsci-hub.se For example, the reaction of this compound with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or an amine is expected to produce (E)-2-(5-phenoxypyridin-3-yl)methylene)malononitrile. The reaction proceeds through a nucleophilic addition followed by dehydration. nih.gov
Aldol (B89426) Condensation: While a classic aldol condensation involves the reaction of an enolate with an aldehyde or ketone, related reactions can occur. In the presence of a suitable ketone and base, this compound could undergo a Claisen-Schmidt condensation to form an α,β-unsaturated ketone.
| Condensation Reaction | Reagent(s) | Expected Product Class |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated Dinitrile |
| Aldol-Type Condensation | Ketone, Base | α,β-Unsaturated Ketone |
Oxidation and Reduction Pathways of the Formyl Group
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of this compound to 5-phenoxypyridine-3-carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions on the pyridine (B92270) or phenoxy rings.
Reduction: As mentioned in section 3.1.1, the reduction of the aldehyde group to a primary alcohol, (5-phenoxypyridin-3-yl)methanol, is typically accomplished with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net Due to its milder nature, NaBH₄ is often preferred to avoid reduction of other functional groups.
Pyridine Ring Reactivity
The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. The presence of the phenoxy group at the 5-position and the aldehyde group at the 3-position will direct the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Pyridine is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can be protonated or coordinate to a Lewis acid under reaction conditions, further deactivating the ring. slideshare.net When such reactions do occur, they typically require forcing conditions and substitution is generally directed to the 3- and 5-positions. In this compound, the existing substituents will further influence the position of any potential electrophilic attack. The phenoxy group is an ortho-, para-director, while the aldehyde is a meta-director. Their combined influence, along with the inherent reactivity of the pyridine ring, makes predicting the outcome complex.
Nucleophilic Aromatic Substitution on the Pyridine Nucleus
The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly with a good leaving group at the 2-, 4-, or 6-positions. sci-hub.se In the case of this compound, a nucleophilic attack is less likely as there is no good leaving group present on the ring. However, if a halogen were present at a suitable position, for instance, in a precursor like 5-phenoxy-2-chloropyridine-3-carbaldehyde, nucleophilic displacement of the chloride would be a feasible reaction. The reaction of halopyridines with nucleophiles such as amines, alkoxides, and thiolates is a common method for the synthesis of substituted pyridines.
N-Oxidation and N-Alkylation Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles, leading to the formation of N-oxides or N-alkylated pyridinium (B92312) salts.
N-Alkylation: The pyridine nitrogen can also be readily alkylated by treatment with alkyl halides or other alkylating agents. This reaction results in the formation of a pyridinium salt. The reaction proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. rsc.org The resulting pyridinium salts can exhibit altered solubility and electronic properties compared to the parent pyridine. While direct experimental data for the N-alkylation of this compound is scarce, the general principles of pyridine chemistry support this reactivity.
| Reaction Type | Reagents | Product Type |
| N-Oxidation | m-CPBA, H₂O₂/Acid | Pyridine N-oxide |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridinium salt |
Phenoxy Group Reactivity
The phenoxy group attached to the pyridine ring also presents opportunities for further chemical modification, either at the aromatic ring or through cleavage of the ether linkage.
The phenoxy group can direct electrophilic substitution to the ortho and para positions of the phenyl ring. However, a more modern and highly regioselective method for functionalization is directed ortho-metalation (DoM). wikipedia.orgharvard.edu In this strategy, a directing group on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of phenoxy derivatives, the ether oxygen can act as a directing group, enabling lithiation at the ortho position of the phenoxy ring. acs.orgresearchgate.net This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. While specific examples for this compound are not documented in the available literature, this methodology has been successfully applied to other phenoxy-containing compounds.
The ether bond in this compound can be cleaved under harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would yield 5-hydroxypyridine-3-carbaldehyde and a corresponding phenol (B47542) derivative. The cleavage of aryl ethers is generally more challenging than that of alkyl ethers.
Multi-Component Reactions (MCRs) Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product. The aldehyde functionality of this compound makes it a suitable substrate for several well-known MCRs.
Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgslideshare.net this compound could serve as the aldehyde component in this reaction, leading to the formation of complex peptide-like structures incorporating the 5-phenoxypyridine moiety. nih.govnih.gov
Biginelli Reaction: The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgnih.govillinois.eduyoutube.comnih.gov The use of this compound as the aldehyde component would result in the synthesis of dihydropyrimidinones bearing the 5-phenoxypyridine substituent, which could be of interest in medicinal chemistry.
Hantzsch Pyridine Synthesis: The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.orgchemtube3d.comorganic-chemistry.orgnih.govresearchgate.net Employing this compound in this reaction would lead to the formation of a symmetrically substituted dihydropyridine derivative containing the 5-phenoxypyridine unit.
| Multi-Component Reaction | Reactants | Product Type |
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amide |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Hantzsch Pyridine Synthesis | 2x β-Ketoester, Ammonia/Ammonium Acetate | Dihydropyridine |
Derivatization Strategies and Scaffold Modification
Accessing Complex Molecular Architectures via Aldehyde Functionalization
The carbaldehyde group is a cornerstone of organic synthesis, acting as an electrophilic site and a precursor for numerous other functional groups. Its reactivity is central to building molecular complexity from the 5-Phenoxypyridine-3-carbaldehyde core.
Formation of Imines, Oximes, and Hydrazones
The reaction of an aldehyde with a primary amine is a fundamental transformation that yields an imine, also known as a Schiff base. masterorganicchemistry.comyoutube.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. youtube.com For this compound, this provides a straightforward method to append a wide variety of R-groups derived from different primary amines.
Similarly, the aldehyde can react with other ammonia (B1221849) derivatives like hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (NH₂NH₂) to form oximes and hydrazones, respectively. masterorganicchemistry.comyoutube.com The mechanism for these formations is analogous to that of imine synthesis. masterorganicchemistry.com These derivatives are often stable, crystalline solids with distinct melting points, which historically served as a method for identifying the original aldehyde. youtube.com
Table 1: Aldehyde Condensation Products
| Reactant | Product Class | General Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | |
| Hydroxylamine (NH₂OH) | Oxime |
Cyclization Reactions Initiated by the Carbaldehyde Group
The aldehyde functionality is a key starting point for constructing new heterocyclic rings. One common strategy involves a preliminary condensation to form an intermediate which then undergoes intramolecular cyclization. For instance, the hydrazone derivative of this compound could be reacted with reagents like thioglycolic acid to yield thiazolidinone rings. researchgate.net
Furthermore, the aldehyde can participate in condensation reactions with active methylene (B1212753) compounds to form chalcone-like intermediates (α,β-unsaturated carbonyl compounds). These intermediates are valuable precursors for a variety of cyclization reactions. For example, reaction with guanidine (B92328) or cyanothioacetamide can lead to the formation of pyrimidine (B1678525) or pyridine (B92270) rings, respectively. longdom.org The reaction of such intermediates with hydrazine derivatives is also a well-established route to pyrazole (B372694) rings. longdom.org Intramolecular reactions, such as the formation of a cyclic imine from a molecule containing both an aldehyde and a distal amine, represent another pathway to cyclic structures. youtube.com
Synthesis of Carboxylic Acids, Esters, and Amides
The aldehyde group of this compound can be readily oxidized to a carboxylic acid (5-Phenoxynicotinic acid) using standard oxidizing agents. This transformation opens the door to another major class of derivatives.
The resulting carboxylic acid can be converted into esters through reactions like Fischer esterification with various alcohols under acidic catalysis. Amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. These reactions significantly expand the diversity of compounds accessible from the parent aldehyde.
Functionalization of the Pyridine and Phenoxy Moieties
Beyond the aldehyde, the pyridine and phenoxy rings offer sites for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties.
Introduction of Halogen, Alkyl, and Aryl Substituents
The pyridine ring is amenable to various C-H functionalization strategies. Modern methods allow for the direct, site-selective introduction of alkyl and aryl groups. nih.gov For instance, para-selective functionalization of pyridines can be achieved under acidic conditions via oxazino pyridine intermediates. nih.gov
A more traditional and highly reliable approach involves the initial halogenation of the pyridine or phenoxy ring, followed by metal-catalyzed cross-coupling reactions. The Suzuki reaction, which couples a boronic acid with an organohalide using a palladium catalyst, is a powerful tool for introducing aryl or vinyl substituents. iglobaljournal.com This method has been successfully used to prepare phenyl-substituted pyridines from their iodo-pyridine precursors. iglobaljournal.com Similarly, other cross-coupling reactions can install alkyl groups.
Synthesis of Fused Heterocyclic Systems
The this compound scaffold is an excellent starting point for the synthesis of polycyclic and fused heterocyclic systems, which are prevalent in medicinal chemistry and material science. ias.ac.in The general strategy involves introducing functional groups onto the pyridine ring that can then participate in a ring-closing reaction.
For example, derivatives of the core structure can be used to construct fused pyridopyridazines or thienopyrimidines. researchgate.netresearchgate.net The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines often starts from a functionalized pyridine precursor. researchgate.net These complex syntheses typically involve a sequence of reactions to build the new ring system onto the existing pyridine frame, highlighting the utility of the initial scaffold in creating intricate molecular frameworks. ias.ac.injchr.org
Combinatorial Chemistry and Library Synthesis utilizing the this compound Scaffold
The aldehyde functional group is a cornerstone of many multi-component reactions (MCRs), which are powerful tools in combinatorial chemistry for the rapid generation of large, structurally diverse compound libraries. wikipedia.org The this compound scaffold is an ideal candidate for such synthetic approaches, offering a gateway to novel chemical entities for drug discovery and material science.
Two of the most prominent MCRs applicable to this scaffold are the Ugi and Biginelli reactions.
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its efficiency and the high degree of molecular diversity it can generate from readily available starting materials. nih.govresearchgate.net By employing this compound as the aldehyde component, a library of complex peptidomimetics can be synthesized. The resulting products would incorporate the 5-phenoxypyridine core, which is a privileged structure in medicinal chemistry. The reaction is typically exothermic and can be completed in minutes, often in polar aprotic solvents like DMF, or more green solvents such as methanol (B129727) and ethanol. wikipedia.org The versatility of the Ugi reaction allows for a vast number of potential products by simply varying the other three components. nih.gov
Biginelli Reaction: The Biginelli reaction is a three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). wikipedia.orgorganic-chemistry.org These dihydropyrimidinone (DHPM) scaffolds are of significant interest in the pharmaceutical industry. wikipedia.orgmdpi.com The reaction is typically acid-catalyzed and provides a straightforward route to highly functionalized heterocyclic compounds. organic-chemistry.org Utilizing this compound in a Biginelli reaction would lead to a library of DHPMs featuring the 5-phenoxypyridine moiety at the 4-position, offering a novel class of compounds for biological screening. mdpi.comacs.org
The application of these MCRs facilitates the creation of extensive compound libraries from the this compound scaffold. The table below illustrates hypothetical products from these reactions.
| Reaction Type | Reactants (Variable Components) | Potential Product Scaffold |
|---|---|---|
| Ugi Reaction | Amine (R¹-NH₂), Carboxylic Acid (R²-COOH), Isocyanide (R³-NC) | α-acylamino-N-(R³)-N-(R¹)-2-(5-phenoxypyridin-3-yl)acetamide |
| Biginelli Reaction | β-ketoester (e.g., Ethyl acetoacetate), Urea/Thiourea | 4-(5-phenoxypyridin-3-yl)-6-methyl-2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
Stereoselective Transformations and Chiral Derivatization
The generation of chiral molecules is of paramount importance in drug development. The aldehyde group of this compound serves as a versatile handle for introducing stereocenters into the molecule through various asymmetric transformations.
Enantioselective Reduction: The most direct stereoselective transformation is the reduction of the aldehyde to a primary alcohol. The use of chiral reducing agents or catalytic systems can achieve this with high enantioselectivity. Catalytic transfer hydrogenation, employing a chiral transition metal catalyst (e.g., Ruthenium or Rhodium-based) with a hydrogen source like isopropanol (B130326) or formic acid, is a common method for the enantioselective reduction of ketones and aldehydes. wikipedia.org Another approach involves the use of stoichiometric chiral hydride reagents, such as lithium aluminium hydride (LAH) modified with chiral ligands like BINOL. wikipedia.org This would convert the prochiral aldehyde into a chiral (5-phenoxypyridin-3-yl)methanol with a high degree of enantiomeric excess.
Asymmetric Alkylation and Arylation: The addition of organometallic reagents to the aldehyde can create a new stereocenter. The asymmetric addition of organozinc reagents (like diethylzinc) to aldehydes, often in the presence of a chiral catalyst or ligand, is a well-established method for producing chiral secondary alcohols. elsevierpure.comresearchgate.netelsevierpure.com Similarly, enantioselective alkylation can be achieved using organocatalysis, where chiral secondary amines (such as MacMillan imidazolidinones) catalyze the α-alkylation of aldehydes with suitable electrophiles. nih.gov These methods could be applied to this compound to generate a variety of chiral secondary alcohols.
Chiral Auxiliary-Mediated Derivatization: Another strategy involves the condensation of the aldehyde with a chiral auxiliary, such as a chiral sulfinamide. youtube.com The resulting chiral imine can then undergo diastereoselective addition of a nucleophile (e.g., a Grignard reagent). Subsequent removal of the auxiliary reveals the chiral amine product with high enantiopurity. youtube.com This method provides access to chiral amines, which are valuable building blocks in medicinal chemistry.
The table below outlines potential chiral derivatives accessible from this compound using these stereoselective methods.
| Transformation Type | Reagent/Catalyst Type | Chiral Product Scaffold |
|---|---|---|
| Enantioselective Reduction | Chiral Ruthenium Catalyst + Isopropanol | (R)- or (S)-(5-phenoxypyridin-3-yl)methanol |
| Asymmetric Alkylation | R-ZnX + Chiral Ligand | (R)- or (S)-1-(5-phenoxypyridin-3-yl)-1-alkanol |
| Chiral Auxiliary Addition | Chiral Sulfinamide, then Grignard Reagent (R-MgBr) | (R)- or (S)-1-(5-phenoxypyridin-3-yl)-1-alkylamine |
Applications As a Building Block in Organic Synthesis
Construction of Nitrogen-Containing Heterocycles
The strategic placement of the aldehyde group at the 3-position of the pyridine (B92270) ring makes 5-Phenoxypyridine-3-carbaldehyde an ideal starting material for building various nitrogen-containing heterocyclic compounds. These heterocycles are fundamental cores in many areas of chemical science.
While direct, published examples detailing the conversion of this compound into quinolines and isoquinolines are not prevalent, established synthetic methodologies for these ring systems often rely on aldehyde precursors. For instance, the Friedländer synthesis is a classical method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In principle, a derivative of this compound, upon appropriate functionalization (e.g., introduction of an amino group ortho to the aldehyde), could serve as a substrate for such cyclization reactions.
Similarly, the Doebner-von Miller reaction provides a pathway to quinolines through the reaction of anilines with α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes. The aldehyde functionality of this compound could theoretically participate in the initial aldol (B89426) condensation step of this sequence.
For isoquinolines, synthetic routes like the Pomeranz–Fritsch reaction utilize a benzaldehyde (B42025) and an aminoacetaldehyde acetal. The reactivity of this compound is analogous to the benzaldehydes typically used in these syntheses, suggesting its potential application in forming pyridyl-annulated isoquinoline-like structures.
A related isomer, 2-phenoxyquinoline-3-carbaldehyde, has been synthesized by treating 2-chloro-3-formyl quinoline (B57606) with phenol (B47542), demonstrating that the phenoxy-quinoline aldehyde scaffold is a viable synthetic target. nih.gov
The synthesis of substituted pyridines can be achieved through various multicomponent reactions where an aldehyde is a key ingredient. The Hantzsch pyridine synthesis , for example, is a well-established four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. nih.govnih.govnih.gov this compound can, in principle, serve as the aldehyde component in this synthesis, leading to highly functionalized pyridine derivatives bearing a phenoxypyridyl substituent.
The conversion of the aldehyde group into an amine-containing functionality opens up pathways to saturated heterocycles like piperidines. Reductive amination is a fundamental transformation that converts aldehydes into amines. By reacting this compound with an amine and a reducing agent, a secondary or tertiary amine can be formed. If this reaction is performed intramolecularly with a substrate containing a suitably positioned amine, it can lead to the formation of piperidine (B6355638) rings and other azacyclic systems. nih.gov
The following table summarizes the potential reactants and conditions for these transformations.
| Target Heterocycle | Synthetic Method | Key Reactants with this compound |
| Pyridine | Hantzsch Synthesis | β-Ketoester (e.g., Ethyl acetoacetate), Ammonia source |
| Piperidine | Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) |
The pyridine ring is a core component of numerous natural products. The ability to use this compound to construct more complex fused heterocyclic systems is of significant interest in the synthesis of natural product analogues. Multi-component reactions, often catalyzed by transition metals or proceeding through cascade mechanisms, can be employed to build fused rings onto the initial pyridine scaffold. nih.gov For example, the aldehyde can be converted into an alkyne or an enone, which can then participate in cycloaddition or annulation reactions to build additional rings, creating polycyclic systems that mimic the core structures of certain alkaloids or other bioactive natural products. The strategic use of this building block allows for the introduction of the phenoxypyridine motif into these complex targets.
Role in the Synthesis of Biologically Active Scaffolds
The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in a vast number of pharmaceuticals. nih.gov Consequently, this compound serves as a valuable starting material for generating libraries of compounds for biological screening.
In drug design, the phenoxypyridine moiety is a recognized pharmacophore. The synthesis of derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR). The aldehyde can be transformed into a variety of functional groups (e.g., amines, alcohols, carboxylic acids, imines), each capable of forming different interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with biological targets like enzymes or receptors. For example, converting the aldehyde to an amine via reductive amination introduces a basic center that can engage in salt-bridge interactions. The ability to readily diversify the structure makes this compound a key precursor for designing ligands tailored to specific binding pockets.
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions. This compound is an excellent starting point for DOS because its aldehyde group can participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This enables the rapid assembly of a wide range of molecular frameworks. By combining this building block with other diverse starting materials in multicomponent reactions, chemists can generate libraries of compounds with significant scaffold diversity, increasing the probability of discovering novel bioactive agents. The phenoxypyridine core provides a consistent structural element while the synthetic transformations introduce the desired diversity. nih.gov
Development of Novel Organic Reactions and Methodologies
The trifunctional nature of this compound, featuring a nucleophilic pyridine nitrogen, an electrophilic aldehyde carbon, and the potential for substitution on its aromatic rings, makes it a versatile substrate for the development of new synthetic methods. The aldehyde group, in particular, is a gateway for a multitude of chemical transformations.
One common and powerful reaction involving aldehydes is the Schiff base condensation . This reaction typically involves the condensation of an aldehyde with a primary amine to form an imine or Schiff base. For instance, the reaction of a carbaldehyde derivative with semicarbazide (B1199961) hydrochloride can yield semicarbazone derivatives. csic.es This methodology can be applied to this compound to synthesize a variety of novel imine-containing compounds, which are themselves valuable intermediates in organic synthesis and can exhibit interesting biological activities. mdpi.com
Furthermore, this compound can be a key component in multi-component reactions (MCRs) . MCRs are highly efficient one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net For example, aldehydes are common substrates in the Biginelli reaction to produce dihydropyrimidinones or in Hantzsch-type reactions to synthesize dihydropyridines. The use of this compound in such reactions would lead to the formation of complex heterocyclic structures bearing a phenoxypyridine substituent, a moiety known to be present in some biologically active compounds. mdpi.com The development of MCRs using this aldehyde can provide rapid access to libraries of novel compounds for screening in drug discovery and materials science. researchgate.net
The aldehyde functionality can also be transformed into other useful functional groups, thereby expanding the synthetic utility of the 5-phenoxypyridine scaffold. For example, oxidation of the aldehyde group would yield the corresponding carboxylic acid, while reduction would produce a hydroxymethyl group. mdpi.com These transformations allow for the introduction of the 5-phenoxypyridine unit into a wider array of molecular architectures, including esters, amides, and ethers, further demonstrating its value in the development of new synthetic methodologies.
Material Science Applications as a Building Block
The structural features of this compound also make it an attractive building block for the creation of new materials with tailored properties. nih.gov Its aromatic and heterocyclic components can be incorporated into polymers and conjugated systems for applications in material science.
Precursors for Polymer and Oligomer Synthesis
The aldehyde group of this compound provides a convenient handle for polymerization reactions. For instance, it can undergo condensation polymerization with appropriate co-monomers. One such example is the synthesis of poly(azomethine)s, which are polymers containing imine linkages in their backbone. These polymers can be prepared by the polycondensation of a dialdehyde (B1249045) with a diamine. By using a derivative of this compound, it is possible to introduce the phenoxypyridine moiety into the polymer chain, potentially influencing the polymer's thermal stability, solubility, and electronic properties.
Moreover, the synthesis of alternating oligomers of pyridine and other heterocycles, such as thiophene, has been reported. nih.gov These oligomers can exhibit interesting photophysical properties. The synthetic strategies developed for these materials could be adapted to incorporate this compound, leading to new classes of oligomers with potentially unique characteristics. The iterative synthesis of such oligomers allows for precise control over the molecular structure and, consequently, the material's properties. nih.gov
Components in Conjugated Systems and Optoelectronic Materials
Conjugated polymers and molecules are the cornerstone of organic electronics, finding applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The design of these materials often involves the combination of electron-donating and electron-accepting units to tune their electronic and optical properties. mdpi.com
The 5-phenoxypyridine unit can be considered as a component in such donor-acceptor systems. The pyridine ring is electron-deficient, while the phenoxy group can act as an electron-donating group. This inherent electronic structure makes this compound a promising building block for conjugated materials. The aldehyde group can be used to extend the conjugation through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, which convert the aldehyde into an alkene, a key linkage in many conjugated systems.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to unambiguously establish the molecular framework.
¹H and ¹³C NMR Spectroscopy: The predicted ¹H NMR spectrum of 5-Phenoxypyridine-3-carbaldehyde in a solvent like CDCl₃ would show distinct signals for the aldehydic proton, and the protons of the pyridine (B92270) and phenyl rings. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift (around 9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring (H-2, H-4, H-6) would exhibit chemical shifts influenced by the nitrogen atom, the phenoxy group, and the aldehyde group, appearing in the aromatic region. The protons of the phenoxy group would also resonate in the aromatic region, with their shifts influenced by the ether linkage.
The ¹³C NMR spectrum would complement this by showing a signal for the aldehydic carbon around 190-195 ppm. The carbons of the two aromatic rings would appear in the 115-160 ppm range, with the carbon attached to the oxygen atom (C-5 of the pyridine ring and C-1' of the phenyl ring) being significantly deshielded.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 10.05 (s) | 192.5 |
| 2 | 8.65 (d, J=2.0 Hz) | 153.0 |
| 4 | 8.40 (dd, J=2.5, 1.5 Hz) | 148.5 |
| 5 | - | 155.0 |
| 6 | 7.60 (d, J=2.5 Hz) | 122.0 |
| 1' | - | 156.5 |
| 2'/6' | 7.15 (d, J=8.0 Hz) | 121.0 |
| 3'/5' | 7.45 (t, J=8.0 Hz) | 130.0 |
| 4' | 7.30 (t, J=7.5 Hz) | 125.0 |
| Note: These are predicted values. s = singlet, d = doublet, t = triplet, dd = doublet of doublets. J values are hypothetical. |
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the ortho- and meta-coupled protons on the pyridine ring (H-2 with H-4, and H-4 with H-6) and the coupling network within the phenyl ring (H-2'/H-3', H-3'/H-4', etc.). acs.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the carbons that bear protons based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the connectivity across quaternary carbons and heteroatoms. acs.org Key long-range correlations would be expected between:
The aldehyde proton (CHO) and the pyridine ring carbons C-3 and C-4.
The pyridine proton H-2 and carbons C-3, C-4, and C-6.
The pyridine proton H-6 and carbons C-4 and C-5.
Protons of the phenyl ring (e.g., H-2'/H-6') and the pyridine carbon C-5 through the ether oxygen, which would definitively confirm the phenoxy-pyridine linkage.
The conformational flexibility of this compound is primarily dictated by the rotation around the two C-O bonds of the ether linkage. This rotation determines the dihedral angles between the planes of the pyridine and phenyl rings. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a time-averaged spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insight into the preferred solution-state conformation by detecting through-space correlations between protons that are close to each other, irrespective of the number of bonds separating them. For instance, a NOESY experiment could reveal correlations between the pyridine protons H-4 or H-6 and the ortho-protons (H-2'/H-6') of the phenyl ring. The presence and intensity of these cross-peaks would help in modeling the most stable conformer(s) in solution. mdpi.com The study of related diaryl ether structures has shown that such techniques are vital for understanding their spatial arrangement. nih.govnih.gov
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the calculation of its elemental formula. This is an essential step in confirming the identity of a newly synthesized compound.
Predicted HRMS Data for this compound (C₁₂H₉NO₂)
| Ion Formula | Adduct | Calculated Exact Mass |
| [C₁₂H₉NO₂]⁺ | [M]⁺ | 199.06333 |
| [C₁₂H₁₀NO₂]⁺ | [M+H]⁺ | 200.07061 |
| [C₁₂H₉NNaO₂]⁺ | [M+Na]⁺ | 222.05255 |
| [C₂₄H₁₈N₂NaO₄]⁺ | [2M+Na]⁺ | 421.11586 |
| Note: These are calculated theoretical values. |
The analysis of fragment ions produced in the mass spectrometer provides a fingerprint of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID).
The primary fragmentation would likely involve the cleavage of the ether bond, which is a common fragmentation pathway for diaryl ethers. This could lead to fragments corresponding to the phenoxy radical/cation (m/z 93) and the pyridine-3-carbaldehyde radical/cation (m/z 106). Another expected fragmentation is the loss of the formyl radical (•CHO, 29 Da) or a neutral carbon monoxide molecule (CO, 28 Da) from the molecular ion or subsequent fragments. nih.govresearchgate.net
Predicted Major Fragments in Mass Spectrum of this compound
| Predicted m/z | Possible Fragment Ion |
| 199 | [C₁₂H₉NO₂]⁺ (Molecular Ion) |
| 170 | [M - CHO]⁺ |
| 106 | [C₆H₄NO]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| Note: These are predicted values and the relative abundance would depend on the ionization method and energy. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov Although no crystal structure for this compound has been reported in the Cambridge Structural Database, we can hypothesize its solid-state characteristics.
If suitable crystals could be grown, an X-ray diffraction analysis would reveal bond lengths, bond angles, and the crucial dihedral angle between the pyridine and phenyl rings. This would provide a definitive picture of the molecule's conformation in the solid state. Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. Potential interactions include:
π-π stacking: The aromatic pyridine and phenyl rings could engage in offset or face-to-face stacking interactions.
C-H···O Hydrogen Bonds: The aldehyde and ether oxygen atoms could act as acceptors for weak hydrogen bonds from aromatic C-H donors of neighboring molecules.
C-H···N Interactions: The nitrogen atom of the pyridine ring could also participate as a hydrogen bond acceptor.
These collective interactions would create a stable three-dimensional lattice. The solid-state conformation might differ from the preferred solution-state conformation due to the influence of these packing forces.
Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Intermolecular Interactions | π-π stacking, C-H···O, C-H···N |
| Key Dihedral Angle (C4-C5-O-C1') | 40-60° |
| Note: These are hypothetical values based on common packing motifs for similar organic molecules. |
Lack of Specific Spectroscopic Data for this compound
Following a comprehensive search of available scientific literature and spectral databases, it has been determined that specific, detailed experimental and computational data for the vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopic characterization of this compound are not publicly available.
While research exists for structurally related compounds, such as other pyridine-3-carbaldehyde derivatives and various substituted aromatic aldehydes, this information cannot be used to accurately and authoritatively describe the unique spectroscopic properties of this compound. Adhering to strict scientific accuracy, an article with detailed data tables and in-depth analysis as requested cannot be generated without these foundational experimental or theoretical results.
Further research or de novo experimental and computational studies would be required to produce the specific spectroscopic data necessary to fulfill the detailed article outline.
Computational and Theoretical Investigations of 5 Phenoxypyridine 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 5-Phenoxypyridine-3-carbaldehyde. These calculations can predict the molecule's geometry, orbital energies, and charge distribution, which are crucial determinants of its stability and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO would likely be distributed over the electron-rich phenoxy group and the pyridine (B92270) ring, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be localized primarily on the electron-deficient pyridine ring and the carbonyl group of the carbaldehyde, marking them as the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating regions, likely on the phenoxy and pyridine moieties. |
| LUMO | -1.8 | Electron-accepting regions, likely on the carbaldehyde and pyridine moieties. |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical reactivity and kinetic stability. |
This table is illustrative and presents expected values based on similar compounds. Actual values would require specific DFT calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound governs its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution.
On an MEP map of this molecule, negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, signifying regions with a high electron density and susceptibility to electrophilic interaction. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the aldehyde proton and those on the pyridine ring, indicating electron-poor regions prone to nucleophilic interaction. This detailed charge landscape is invaluable for predicting how the molecule will interact with other reagents, solvents, or biological targets.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
Transition State Analysis for Key Transformations
For any chemical transformation involving this compound, such as its synthesis or subsequent derivatization, computational methods can identify the transition state—the highest energy point on the reaction coordinate. By calculating the structure and energy of the transition state, chemists can understand the feasibility of a proposed mechanism. For instance, in a nucleophilic addition to the carbaldehyde group, transition state analysis would reveal the precise geometry of the approach of the nucleophile and the energetic cost of the reaction, which is directly related to the activation energy.
Reaction Pathway Prediction and Optimization
Beyond single transition states, computational modeling can predict entire reaction pathways. By comparing the energy profiles of different possible routes, the most favorable pathway can be identified. This is particularly useful in reactions with multiple potential outcomes, such as those involving regioselectivity or stereoselectivity. For this compound, this could be applied to predict the outcomes of reactions at the pyridine nitrogen, the carbaldehyde, or the aromatic rings, thus guiding synthetic strategy.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are critical to its properties and interactions. The molecule is not rigid, and rotation around the C-O-C ether linkage and the C-C bond connecting the carbaldehyde group to the pyridine ring allows for multiple conformations.
Conformational analysis, often performed using molecular mechanics or DFT, can identify the most stable conformers and the energy barriers for rotation between them. This is crucial as different conformers can exhibit different reactivities and biological activities.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and the flexibility of the molecule in different environments, such as in various solvents. This provides a more realistic picture of the molecule's behavior than static models. For this compound, MD simulations could reveal how its shape changes in aqueous versus nonpolar solvents, which would be critical for applications in medicinal chemistry or materials science.
Following a comprehensive search of scientific literature and databases, it has been determined that there are no specific computational or theoretical investigation papers published that focus solely on the chemical compound this compound. Research into the ligand-binding predictions, molecular docking, and the computational prediction of spectroscopic properties has been conducted on structurally related pyridine and carbaldehyde derivatives. However, dedicated studies on the unique scaffold of this compound are not available in the reviewed sources.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific outcomes for the requested sections on Ligand-Binding Predictions and Molecular Docking or the Prediction of Spectroscopic Properties through Computational Methods for this particular compound. The available scientific data does not support a detailed analysis as per the structured outline provided.
To provide a comprehensive article on this specific compound, future research would need to be undertaken to perform the necessary computational and theoretical analyses, such as Density Functional Theory (DFT) calculations for spectroscopic predictions and molecular docking simulations to explore its potential as a ligand scaffold.
Table of Compounds Mentioned
Emerging Research Directions and Future Perspectives
Integration into Flow Chemistry and Automated Synthesis Platforms
The precise control over reaction parameters offered by flow chemistry is revolutionizing the synthesis of complex molecules. For pyridine (B92270) derivatives, including those structurally related to 5-Phenoxypyridine-3-carbaldehyde, flow chemistry presents a powerful tool for efficient and scalable production.
Research has demonstrated the successful use of continuous flow reactors, including microwave-assisted setups, for the synthesis of pyridines. beilstein-journals.orgresearchgate.nettechnologynetworks.comnih.gov These systems allow for rapid heating and cooling, precise mixing, and improved safety, leading to higher yields and purity compared to traditional batch methods. For instance, the Bohlmann-Rahtz pyridine synthesis, a method applicable to pyridine aldehydes, has been successfully adapted to a continuous flow process. beilstein-journals.orgresearchgate.nettechnologynetworks.comnih.gov This one-step method, facilitated by a Brønsted acid catalyst, allows for Michael addition and cyclodehydration without the need to isolate intermediates, resulting in a single regioisomer in good yield. beilstein-journals.orgresearchgate.nettechnologynetworks.comnih.gov The isolated yield of this continuous flow process has been reported to be as high as 86%, surpassing the efficiency of traditional two-step batch reactions. beilstein-journals.org
Furthermore, the development of automated synthesis platforms enables the rapid generation of compound libraries for screening and optimization. These systems, often integrating flow chemistry, can perform multi-step syntheses with minimal human intervention. beilstein-journals.orgrsc.org The synthesis of various heterocyclic compounds, such as pyrazoles and piperazine-2-carboxamide, has been successfully automated, highlighting the potential for applying these techniques to the production and derivatization of this compound. beilstein-journals.orgnih.gov Such automated platforms can accelerate the discovery of new derivatives with desired properties by systematically varying substituents and reaction conditions. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable, often lower | Generally higher and more consistent |
| Purity | May require extensive purification | Higher purity, reduced byproducts |
| Scalability | Challenging | Readily scalable |
| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes |
Sustainable Synthesis and Biorenewable Feedstock Utilization
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For pyridine derivatives, this includes the development of more sustainable synthetic routes and the exploration of biorenewable feedstocks.
Traditionally, pyridine synthesis has relied on petrochemical-based starting materials. However, research is now exploring the use of biomass-derived platform chemicals. For instance, glycerol (B35011), a byproduct of biodiesel production, can be converted into acrolein, which can then be used to synthesize pyridine and its derivatives. researchgate.net This two-step continuous process involves the dehydration of glycerol followed by a reaction with ammonia (B1221849) over a catalyst. researchgate.net While the direct synthesis of this compound from biorenewable sources is still an area for future research, the foundational work on producing the core pyridine ring from sustainable feedstocks is a significant step forward.
Applications in Supramolecular Chemistry and Self-Assembly
The phenoxypyridine moiety in this compound provides a rich platform for designing molecules that can participate in supramolecular chemistry and self-assembly. The presence of aromatic rings and a heteroatom allows for a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and metal coordination.
While specific studies on the supramolecular behavior of this compound are emerging, the broader class of phenoxypyridine derivatives has been shown to form well-defined supramolecular structures. These molecules can self-assemble into liquid crystals, gels, and other organized architectures. The aldehyde functional group in this compound offers a reactive handle for further modification, allowing for the creation of more complex and functional supramolecular systems. For example, it can be converted into imines, oximes, or other functional groups that can direct the self-assembly process through specific intermolecular interactions.
The ability to control the self-assembly of these molecules opens up possibilities for the development of new materials with tailored optical, electronic, or mechanical properties. Future research in this area will likely focus on designing and synthesizing derivatives of this compound that can form predictable and functional supramolecular assemblies.
Advanced Catalyst Design and Ligand Development Using the Scaffold
The rigid and well-defined structure of the 5-phenoxypyridine scaffold makes it an attractive building block for the design of new catalysts and ligands for transition metal-catalyzed reactions. The pyridine nitrogen atom can act as a coordination site for a metal center, while the phenoxy group and the aldehyde substituent can be modified to tune the steric and electronic properties of the resulting ligand.
The aldehyde functionality is particularly useful as it can be readily transformed into a wide range of other functional groups, such as amines, alcohols, and phosphines, which are commonly used in ligand design. This allows for the creation of a diverse library of ligands from a single, readily accessible starting material. For example, reductive amination of the aldehyde can lead to the formation of bidentate or tridentate ligands that can be used to stabilize and activate metal catalysts for a variety of organic transformations.
While the direct application of this compound as a ligand is not yet widely reported, the principles of ligand design suggest that it holds significant potential. The development of new catalysts based on this scaffold could lead to improvements in the efficiency, selectivity, and scope of important chemical reactions, such as cross-coupling reactions, hydrogenations, and polymerizations.
Exploration in Niche Chemical Research Areas
Beyond the more established fields of medicinal chemistry and materials science, the unique properties of this compound make it a candidate for exploration in niche research areas, such as the development of chemical sensors and imaging agents.
The phenoxypyridine core can be designed to interact with specific analytes, and the aldehyde group can be used to attach a signaling unit, such as a fluorophore or a chromophore. Upon binding of the analyte, a change in the photophysical properties of the molecule, such as its fluorescence or absorbance, could be observed, forming the basis of a chemical sensor. The versatility of the aldehyde group allows for the incorporation of a wide range of signaling moieties, enabling the development of sensors for a variety of targets.
Similarly, in the field of molecular imaging, derivatives of this compound could be developed as probes for visualizing biological processes. By attaching a suitable imaging moiety, such as a fluorescent dye or a radionuclide, these molecules could be designed to accumulate in specific tissues or to respond to particular biological stimuli. It is important to note that this research is in its early stages and does not involve specific medical claims. The focus is on the fundamental chemistry and photophysics of these molecules and their potential as tools for basic research.
Q & A
Q. What are the established synthetic routes for 5-Phenoxypyridine-3-carbaldehyde, and what are their advantages/limitations?
- Methodological Answer : The synthesis typically involves formylation at the 3-position of a pyridine scaffold. A Vilsmeier-Haack reaction using POCl₃ and DMF is a common approach for introducing the aldehyde group . Alternatively, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can attach the phenoxy group to a pre-functionalized pyridine-carbaldehyde intermediate. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for coupling reactions to stabilize intermediates.
- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling, with strict anhydrous conditions to avoid catalyst deactivation.
- Yield Optimization : Typical yields range from 50–70%, with impurities arising from over-oxidation or incomplete coupling .
Q. How is this compound characterized analytically?
- Methodological Answer : Characterization requires a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and aromatic substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 199.209 .
- HPLC-PDA : Assess purity (>98% by area normalization) and detect trace impurities (e.g., unreacted precursors) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The aldehyde group is prone to oxidation and moisture sensitivity. Recommendations include:
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.
- Stability Monitoring : Periodic TLC or HPLC checks for aldehyde oxidation to carboxylic acid derivatives .
Advanced Research Questions
Q. How can conflicting solubility data for this compound be resolved in different solvent systems?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from crystallinity or hydration states. Strategies include:
- Solvent Screening : Use a standardized protocol (e.g., shake-flask method at 25°C) to measure solubility.
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to identify polymorphic forms affecting solubility .
- Co-solvent Systems : Evaluate mixtures (e.g., DMSO:water) for improved dissolution in biological assays .
Q. What strategies mitigate low yields in the final coupling step of its synthesis?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation approaches:
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to enhance regioselectivity during pyridine functionalization .
- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .
- Post-Reaction Quenching : Rapid cooling and acidic workup to stabilize the aldehyde group .
Q. How can computational modeling guide the design of derivatives based on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic effects (e.g., aldehyde reactivity) and steric accessibility for derivatization:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for targeted modifications.
- Docking Studies : Screen derivatives against protein targets (e.g., FABP4 in ) to prioritize synthesis .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Cross-validation using:
- Single-Crystal XRD : Confirm molecular structure and detect polymorphic variations (if crystals are obtainable).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may affect melting point measurements.
- Interlaboratory Reproducibility : Standardize protocols (e.g., heating rate in DSC) to minimize variability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of derivatives?
- Methodological Answer : Variations in bioactivity data may arise from assay conditions or impurity profiles. Solutions include:
- Dose-Response Replication : Test multiple batches with ≥95% purity (HPLC-verified).
- Metabolite Screening : LC-MS to rule out degradation products interfering with assays.
- Structural Analogues : Compare with validated compounds (e.g., 5-(4-Fluorophenyl)pyridine-3-carboxylic acid in ) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
